2-(Dimethyl (oxo)--sulfanylidene)-1-phenylethan-1-one, with the CAS number 20718-17-6, is a chemical compound classified under organic sulfides and sulfoxides. The molecular formula is , and it has a molecular weight of 196.26 g/mol. This compound exhibits significant structural characteristics that make it a subject of interest in various chemical research fields, particularly in synthetic organic chemistry and pharmacology .
The synthesis of 2-(Dimethyl (oxo)--sulfanylidene)-1-phenylethan-1-one can be achieved through several methods, primarily involving the use of sulfoxonium ylides. These ylides are versatile intermediates in organic synthesis, capable of participating in various reactions, including C-H activation and coupling reactions.
One notable method involves the reaction of sulfoxonium ylides with carbonyl compounds under specific conditions. For example, the reaction might be conducted in an inert atmosphere using catalysts such as transition metals to facilitate the formation of the desired product. The technical details include controlling temperature, solvent choice (such as dichloroethane), and reaction time to optimize yield and purity .
The compound features a unique structure characterized by a phenyl group attached to an ethanone moiety, with a dimethyl oxo group and a sulfanylidene functional group. The structural representation can be expressed in SMILES notation as O=S(C)(C)=CC(C1=CC=CC=C1)=O, indicating the presence of double bonds and functional groups that contribute to its reactivity .
The compound's structural data includes:
2-(Dimethyl (oxo)--sulfanylidene)-1-phenylethan-1-one participates in various chemical reactions, including:
The efficiency of these reactions can be influenced by factors such as solvent choice, concentration of reactants, and reaction time. Analytical techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor reaction progress and product formation .
The mechanism by which 2-(Dimethyl (oxo)--sulfanylidene)-1-phenylethan-1-one exerts its effects involves several steps:
Studies have shown that sulfoxonium ylides exhibit diverse reactivity patterns based on their structure and the conditions under which they are used, making them valuable intermediates in synthetic chemistry .
The physical properties of 2-(Dimethyl (oxo)--sulfanylidene)-1-phenylethan-1-one include:
Chemical properties include:
Relevant analyses such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) provide further insights into its chemical behavior .
2-(Dimethyl (oxo)--sulfanylidene)-1-phenylethan-1-one is utilized in several scientific applications:
This compound's versatility makes it an important building block in both academic research and industrial applications .
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7